Cytidine 3'-monophosphate lithium salt

Beschreibung

BenchChem offers high-quality Cytidine 3'-monophosphate lithium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidine 3'-monophosphate lithium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H12Li2N3O8P |

|---|---|

Molekulargewicht |

335.1 g/mol |

IUPAC-Name |

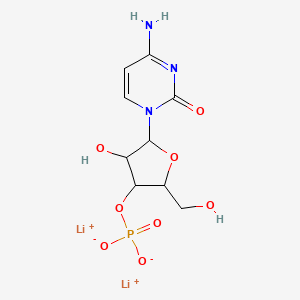

dilithium;[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |

InChI-Schlüssel |

KBWHVJZLRVKALW-UHFFFAOYSA-L |

Kanonische SMILES |

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O |

Herkunft des Produkts |

United States |

Molecular Architecture and Functional Dynamics of Cytidine 3'-Monophosphate Lithium Salt: A Technical Guide

As a Senior Application Scientist specializing in nucleotide chemistry and structural biology, I frequently encounter researchers who struggle with the solubility, stability, and characterization of ribonucleotides in high-resolution studies. Cytidine 3'-monophosphate (3'-CMP) is a fundamental pyrimidine ribonucleotide, but its free acid form often presents handling challenges. The introduction of the lithium salt variant fundamentally resolves these issues, providing a highly soluble, NMR-compatible, and stable reagent for advanced biochemical assays.

This whitepaper deconstructs the molecular structure, metabolic significance, and laboratory workflows associated with Cytidine 3'-monophosphate lithium salt, providing a self-validating framework for its use in drug development and structural enzymology.

Molecular Architecture & Physicochemical Profiling

Cytidine 3'-monophosphate is composed of a cytosine nucleobase (4-amino-1H-pyrimidin-2-one) attached to a D-ribofuranose sugar via a β -N1-glycosidic bond. A single phosphate group is esterified at the 3'-hydroxyl position of the ribose ring[1].

Why the Lithium Salt? In its free acid form, the phosphate group of 3'-CMP is highly polar but can exhibit limited solubility in highly concentrated buffer systems. By neutralizing the phosphate polyanion with lithium cations (forming C9H14N3O8P⋅xLi ), the salt benefits from lithium's exceptionally small ionic radius and high charge density. This results in a heavily hydrated coordination sphere, drastically increasing aqueous solubility while preventing the quadrupolar line-broadening often seen with sodium or potassium salts in Nuclear Magnetic Resonance (NMR) spectroscopy[1.11].

Table 1: Physicochemical Properties of 3'-CMP Lithium Salt

| Property | Specification / Value | Causality / Significance |

| Chemical Formula | C9H14N3O8P⋅xLi | The variable x denotes mono- or di-lithium coordination depending on the pH of crystallization. |

| Molecular Weight | 323.20 g/mol (Free acid basis) | Standardized mass for stoichiometric calculations in enzymatic assays[2]. |

| Solubility | Highly soluble in H2O ; slightly in PBS | Lithium hydration spheres prevent aggregation, enabling >50 mM concentrations for NMR[2][3]. |

| Storage Conditions | -20°C, Hygroscopic, Inert atmosphere | Prevents spontaneous hydrolysis of the phosphoester bond and moisture absorption[2][3]. |

| UV Absorbance ( λmax ) | 275 nm | Cytosine ring conjugation allows for precise spectrophotometric quantification[2]. |

Metabolic and Degradation Pathways

In biological systems, 3'-CMP is not just a structural monomer of RNA; it is a central node in pyrimidine metabolism. It is generated intracellularly through the degradation of RNA by ribonucleases and can be dephosphorylated to cytidine by 3'-nucleotidase[2].

The catabolism of 3'-CMP is a highly regulated cascade that ultimately recycles the pyrimidine ring into basic metabolic building blocks. Understanding this pathway is critical for drug development professionals designing nucleoside-analog therapeutics, as these enzymes represent potential off-target liabilities.

Metabolic degradation pathway of 3'-CMP into β-alanine.

As shown above, cytidine is cleaved to cytosine, which is subsequently deaminated to uracil. Uracil is then catabolized through a series of ring-opening steps to yield β -alanine, ammonia, and carbon dioxide[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes the mechanistic causality behind the action and a built-in quality control (QC) checkpoint.

Protocol A: Enzymatic Preparation of 3'-CMP Lithium Salt

3'-CMP is efficiently produced via the targeted hydrolysis of cytidine 2',3'-cyclic monophosphate by Ribonuclease A (RNase A)[2][5].

-

Substrate Solubilization: Dissolve 10 mM of cytidine 2',3'-cyclic monophosphate in 0.1 M Tris-HCl buffer (pH 7.5).

-

Causality: pH 7.5 ensures the optimal protonation state for RNase A's active site residues (His12 and His119) to act as an acid-base catalytic pair[5].

-

-

Enzymatic Cleavage: Add 1 μ M of bovine pancreatic RNase A. Incubate at 37°C for 2 hours.

-

Causality: RNase A specifically hydrolyzes the P-O(2') bond of the cyclic intermediate, yielding exclusively the 3'-phosphate isomer[5].

-

-

In-Process QC Validation: Extract a 10 μ L aliquot and analyze via Anion-Exchange HPLC. Validation: The reaction is deemed complete when the cyclic intermediate peak (eluting earlier) is <1% of the total area, confirming quantitative conversion.

-

Lithium Exchange: Quench the enzyme via thermal denaturation (90°C, 5 min). Pass the supernatant through a strong cation-exchange resin pre-equilibrated in the Li+ form.

-

Causality: This strips out Tris buffer cations and sodium, replacing them with lithium to enhance downstream solubility and NMR resolution.

-

-

Lyophilization: Freeze-dry the eluate to yield a white, hygroscopic powder. Store immediately at -20°C[3].

Protocol B: High-Resolution 13C/15N NMR Characterization

For structural biologists utilizing isotopically labeled 3'-CMP (e.g., U-13C, U-15N) [1.11], precise sample preparation is paramount.

-

Solvent Exchange: Dissolve 25 mM of 3'-CMP lithium salt in 99.9% D2O .

-

Causality: D2O provides the deuterium lock signal for the spectrometer and eliminates the massive H2O solvent peak that would otherwise obscure the critical ribose proton signals (4.0 - 6.0 ppm).

-

-

pH/pD Adjustment: Adjust the pD of the solution to exactly 6.0 using micro-aliquots of LiOD or DCl.

-

Causality: The secondary dissociation constant ( pKa ) of the 3'-phosphate group is approximately 6.3[1]. Adjusting the pD away from the pKa ensures the molecule exists in a single, uniform ionization state, preventing chemical shift line-broadening caused by rapid proton exchange.

-

-

Acquisition & QC Validation: Acquire a 1D 31P NMR spectrum before running multidimensional experiments. Validation: A single, sharp phosphorus resonance at ~4.5 ppm confirms the structural integrity of the 3'-monophosphate and the absence of 2'-CMP or inorganic phosphate degradation products.

Mechanistic Insights: RNase A Inhibition

A critical application of 3'-CMP in enzymology is its role as a competitive product inhibitor of Ribonuclease A[2]. During the cleavage of RNA, RNase A generates a 2',3'-cyclic intermediate, which is subsequently hydrolyzed to 3'-CMP[5]. Because 3'-CMP perfectly mimics the transition state geometry and electrostatic profile of the natural substrate, it binds tightly to the active site cleft, effectively blocking further catalytic turnover.

RNase A transphosphorylation and product inhibition by 3'-CMP.

This inhibitory dynamic is heavily utilized in X-ray crystallography and molecular dynamics simulations. By soaking RNase A crystals in a high-concentration solution of 3'-CMP lithium salt, researchers can lock the enzyme in its substrate-bound conformation, allowing for precise mapping of the His12/His119 catalytic residues[5].

Conclusion

Cytidine 3'-monophosphate lithium salt is far more than a simple biochemical consumable; it is a highly engineered reagent optimized for solubility, stability, and analytical clarity. By understanding the causality behind its physical properties—specifically the role of the lithium counterion in hydration and NMR compatibility—researchers can design more robust, self-validating assays in structural biology, enzymology, and therapeutic nucleoside development.

Sources

Synthesis and Purification of 3'-CMP Lithium Salt: A Methodological Whitepaper

Introduction & Rationale

Cytidine 3'-monophosphate (3'-CMP) is a critical pyrimidine ribonucleotide utilized extensively in structural biology, enzyme kinetic studies, and synthetic biology 1[1]. While commercially available as a free acid or sodium salt, advanced research applications—such as low-temperature X-ray crystallography and highly concentrated Nuclear Magnetic Resonance (NMR) spectroscopy—often require the lithium salt of 3'-CMP. Lithium salts of nucleotides exhibit superior solubility in aqueous-organic solvent mixtures and prevent the precipitation and signal-interference issues commonly associated with sodium or potassium counterions.

This whitepaper outlines a robust, self-validating protocol for the enzymatic synthesis of 3'-CMP from cytidine 2',3'-cyclic monophosphate (2',3'-cCMP), followed by stringent chromatographic purification and subsequent conversion to a high-purity lithium salt using cation-exchange chromatography.

Mechanistic Rationale: Enzymatic Synthesis

Chemical hydrolysis of 2',3'-cCMP yields a racemic mixture of 2'-CMP and 3'-CMP, necessitating complex downstream separation. To achieve absolute regioselectivity, we employ Bovine Pancreatic Ribonuclease A (RNase A) 2[2].

Causality of Enzyme Selection: RNase A acts as an endonuclease that specifically cleaves the P-O5' bond of RNA on the 3' side of pyrimidine residues. It processes the cyclic intermediate (2',3'-cCMP) through a hydrolytic step. The enzyme utilizes a highly conserved His-Asp catalytic dyad (specifically His119 and Asp121) to coordinate a water molecule for nucleophilic attack on the phosphorus atom, exclusively yielding the 3'-phosphate isomer (3'-CMP) 3[3].

Fig 1: RNase A-mediated hydrolysis pathway of 2',3'-cCMP to 3'-CMP.

Quantitative Parameters for Synthesis

To ensure complete conversion, the reaction must be driven to thermodynamic completion by maintaining optimal pH and substrate-to-enzyme ratios.

Table 1: Optimized Reaction Parameters for 3'-CMP Synthesis

| Parameter | Value | Mechanistic Purpose |

| Substrate (2',3'-cCMP) | 10 mM | Provides sufficient starting material without causing substrate inhibition. |

| Catalyst (RNase A) | 0.1 mg/mL | Ensures rapid turnover; RNase A is highly stable and active at this concentration. |

| Buffer | 50 mM Tris-HCl | Maintains optimal pH without chemically participating in the reaction. |

| pH | 7.0 | Optimal protonation state for the His12/His119 catalytic residues of RNase A. |

| Temperature | 25°C | Prevents thermal degradation of the nucleotide while maintaining high enzymatic activity. |

| Incubation Time | 4-6 Hours | Allows the reaction to reach >99% completion. |

Experimental Protocol: Synthesis and Purification

Phase 1: Enzymatic Hydrolysis

-

Dissolve 2',3'-cCMP (sodium salt) in 50 mM Tris-HCl buffer (pH 7.0) to a final concentration of 10 mM.

-

Add RNase A (lyophilized powder, ≥70 Kunitz units/mg) to a final concentration of 0.1 mg/mL.

-

Incubate the mixture at 25°C for 4 to 6 hours with gentle agitation.

-

Self-Validation Step: Quench a 10 µL aliquot with 0.1% Trifluoroacetic acid (TFA) and analyze via analytical HPLC (C18 column, 254 nm detection). The protocol is validated when the 2',3'-cCMP peak completely disappears, replaced entirely by the slower-eluting 3'-CMP peak.

Phase 2: Chromatographic Purification

To isolate 3'-CMP from the enzyme and buffer salts, a two-step chromatographic approach is employed.

-

Weak Anion Exchange Chromatography: Load the reaction mixture onto a DEAE-Sephadex column equilibrated with water. Wash with 3 column volumes (CV) of water to elute the positively charged RNase A. Elute the negatively charged 3'-CMP using a linear gradient of volatile ammonium bicarbonate (0 to 0.5 M).

-

Reverse-Phase HPLC (Polishing): Lyophilize the 3'-CMP fractions to remove the volatile ammonium bicarbonate. Re-dissolve in ultrapure water and inject onto a preparative C18 column. Elute with an isocratic flow of 0-5% methanol in water. Collect the pure 3'-CMP fractions.

Counterion Exchange: Preparation of the Lithium Salt

Nucleotides inherently possess a high affinity for alkali metals. To convert the purified 3'-CMP (typically in a mixed protonated/ammonium state post-HPLC) to a pure lithium salt, a strong acid cation exchange resin, such as Dowex 50W-X8, is utilized .

Causality of Resin Choice: Dowex 50W-X8 features a polystyrene-divinylbenzene matrix with strongly acidic sulfonic acid functional groups. By pre-loading the resin with an excess of Li⁺ ions, the mass action law drives the displacement of any existing counterions (H⁺, NH₄⁺, Na⁺) on the nucleotide with Li⁺ as the nucleotide passes through the column 4[4].

Phase 3: Lithium Salt Conversion Workflow

-

Resin Preparation: Pack a glass column with Dowex 50W-X8 (50-100 mesh, H⁺ form).

-

Lithium Loading: Pass 5 CV of 1.0 M Lithium Chloride (LiCl) or Lithium Hydroxide (LiOH) through the column at a flow rate of 1 mL/min to fully convert the resin to the Li⁺ form.

-

Self-Validating Equilibration: Wash the column with 10 CV of ultrapure water (18.2 MΩ·cm). Monitor the eluate conductivity. The column is ready only when the conductivity drops below 5 µS/cm, ensuring all unbound lithium salts are removed.

-

Ion Exchange: Dissolve the purified 3'-CMP in a minimal volume of ultrapure water. Load it onto the Li⁺-form Dowex column.

-

Elution: Elute the nucleotide with ultrapure water at a slow flow rate (0.5 mL/min). The 3'-CMP will pass through the column, exchanging its counterions for Li⁺ in the process.

-

Self-Validation Step: Monitor the eluate continuously using an inline UV detector at 271 nm (the λmax for cytidine). Collect all UV-absorbing fractions to ensure zero product loss.

-

Lyophilization: Pool the fractions and freeze-dry at -80°C and <0.1 mbar to yield 3'-CMP lithium salt as a white, flocculent powder.

Fig 2: Sequential workflow for the purification and lithium salt conversion of 3'-CMP.

References

-

TargetMol. "Cytidine 3'-monophosphate." 1

-

Cayman Chemical. "Cytidine 3'-monophosphate (CAS 84-52-6)." 2

-

ACS Biochemistry. "His···Asp Catalytic Dyad of Ribonuclease A: Structure and Function." 3

-

ResearchGate. "How to change the counterion of a nucleotide salt?" 4

-

Sigma-Aldrich. "Dowex 50W X8 hydrogen form, strongly acidic, 50-100mesh."

Sources

Cytidine 3'-Monophosphate Lithium Salt: A Comprehensive Technical Guide for RNA Synthesis and Enzymatic Assays

Executive Summary

Cytidine 3'-monophosphate (3'-CMP) is a core ribonucleotide building block critical to molecular biology, structural biochemistry, and RNA-targeted drug development. When isolated as a lithium salt, 3'-CMP exhibits highly favorable physicochemical properties, including enhanced aqueous solubility and predictable precipitation behaviors during downstream nucleic acid purification. This technical guide provides an in-depth analysis of the chemical identity, core mechanisms, and self-validating experimental protocols associated with Cytidine 3'-monophosphate lithium salt, empowering researchers to leverage this compound in RNA 3'-end labeling and enzymatic inhibition assays.

Chemical Identity & Physicochemical Properties

Understanding the precise chemical parameters of 3'-CMP lithium salt is essential for calculating molarities in highly sensitive enzymatic assays. The lithium salt form is specifically chosen over sodium or potassium salts in many RNA workflows because lithium ions possess a high charge density. This prevents the unwanted co-precipitation of the free nucleotide with target RNAs during ethanol precipitation—a frequent bottleneck in oligonucleotide purification.

Table 1: Quantitative Chemical Data

| Property | Value |

|---|---|

| Chemical Name | Cytidine 3'-monophosphate lithium salt |

| Synonyms | 3'-CMP Li salt, 3'-Cytidylic acid lithium salt |

| CAS Registry Number | 54874-07-6[][2] |

| Molecular Formula | C9H14N3O8P · xLi[3] |

| Molecular Weight | 323.20 g/mol (free acid basis)[4][5] |

| UV Absorption Max (λmax) | 275 nm (in aqueous solution)[4] |

| Solubility | Highly soluble in water; slightly soluble in PBS (pH 7.2)[4] |

Core Mechanisms & Biological Relevance

RNase A Competitive Inhibition

Ribonuclease A (RNase A) is a robust endonuclease that cleaves single-stranded RNA. The catalytic mechanism proceeds via a transesterification reaction that forms a 2',3'-cyclic CMP intermediate, which is subsequently hydrolyzed to yield 3'-CMP[4][6]. Because 3'-CMP is the terminal product of this degradation pathway, it acts as a potent competitive inhibitor of RNase A by occupying the active site (specifically the B1, R1, and P1 subsites)[6]. This feedback inhibition mechanism is widely utilized in structural biology to stabilize RNase A in its inactive conformation for calorimetric and crystallographic studies[6].

Logical flow of RNA degradation by RNase A and competitive inhibition by 3'-CMP.

Precursor for RNA 3'-End Labeling

In RNA research, tracing transcripts via Electrophoretic Mobility Shift Assays (EMSA) requires precise radiolabeling. 3'-CMP is the direct precursor for synthesizing cytidine-3',5'-bisphosphate (pCp). By phosphorylating the 5'-hydroxyl of 3'-CMP using T4 Polynucleotide Kinase and [γ-32P]ATP, researchers generate [5'-32P]pCp[7]. This bisphosphate molecule is then covalently ligated to the free 3'-hydroxyl of target RNAs using T4 RNA Ligase 1[7].

Experimental workflow for 3'-end labeling of RNA using 3'-CMP derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following protocols integrate causality-driven steps with built-in validation checkpoints.

Protocol 1: Synthesis of [5'-32P]pCp and 3'-End Labeling of RNA

Objective: To radiolabel the 3'-end of an RNA transcript for downstream structural probing or protein-interaction assays[7]. Causality: Utilizing a bisphosphate (pCp) rather than a standard monophosphate ensures that T4 RNA Ligase 1 can only append a single nucleotide to the RNA chain. The 3'-phosphate on pCp acts as a chain terminator, preventing unwanted homopolymerization.

-

Kinase Reaction (Precursor Generation): Mix 1 mM 3'-CMP lithium salt with [γ-32P]ATP and T4 Polynucleotide Kinase (PNK) in a standard kinase buffer. Incubate at 37°C for 30 minutes to yield [5'-32P]pCp[7].

-

Enzyme Inactivation & Validation: Heat the reaction at 65°C for 20 minutes to denature PNK.

-

Self-Validation: Spot a 1 µL aliquot onto a PEI-cellulose TLC plate and develop in 0.75 M KH2PO4 (pH 3.5). The stoichiometric shift from the ATP origin to the pCp migration front confirms successful precursor generation.

-

-

Ligation Reaction: Combine the generated [5'-32P]pCp with the target RNA (ensure equimolar ratio or slight pCp excess), T4 RNA Ligase 1, and ATP (1 mM) in ligase buffer containing Mg2+ and DTT[7].

-

Incubation: Incubate overnight at 16°C[7].

-

Causality: The low temperature dynamically stabilizes the secondary structure of the RNA and the transient ligase-adenylate intermediate, maximizing the thermodynamic efficiency of the ligation.

-

-

Purification: Pass the reaction through a P-30 gel filtration spin column to remove unincorporated[5'-32P]pCp[7].

-

Self-Validation: Measure the radioactivity (CPM) of the flow-through versus the retained column matrix. A successful reaction will show >30% of the initial counts in the flow-through (labeled RNA).

-

Protocol 2: RNase A Inhibition Assay

Objective: To quantify the inhibitory constant ( Ki ) of 3'-CMP lithium salt against RNase A[4]. Causality: Monitoring the cleavage of a fluorogenic RNA substrate allows for real-time kinetic analysis. 3'-CMP competes directly with the substrate, shifting the apparent Michaelis constant ( Km ) without altering the maximum velocity ( Vmax ).

-

Reagent Preparation: Prepare a 10 mM stock of 3'-CMP lithium salt in RNase-free water. Prepare a 100 nM solution of RNase A in 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.

-

Inhibitor Titration: In a 96-well black microplate, create a serial dilution of 3'-CMP (from 0 to 5 mM) in the assay buffer.

-

Enzyme Addition: Add RNase A to each well and pre-incubate for 10 minutes at 25°C.

-

Causality: Pre-incubation ensures the system reaches thermodynamic binding equilibrium between the enzyme and the inhibitor before the substrate is introduced.

-

-

Substrate Initiation: Rapidly add a fluorogenic RNA substrate (e.g., a short RNA oligo with a 5'-fluorophore and 3'-quencher) to all wells.

-

Kinetic Readout & Validation: Measure fluorescence continuously for 15 minutes using a microplate reader.

-

Self-Validation: The uninhibited control must display a linear increase in fluorescence (steady-state kinetics), while the highest inhibitor concentration (5 mM) should show a near-zero slope. Calculate the Ki using the Cheng-Prusoff equation based on the observed IC50 .

-

References

- BOC Sciences - Cytidine 3'-monophosphate lithium salt (CAS 54874-07-6).

- ResearchGate - 3'-end labeling of RNA with [5'-32P]Cytidine 3',5'-bis(phosphate) and T4 RNA ligase 1.

- Cayman Chemical - Cytidine 3'-monophosphate (CAS 84-52-6).

- ResearchGate - Calorimetric evidence for conformational transitions of RNase A in the presence of cytidine 2′,3′-cyclic phosphate.

- Carbosynth (via level.com.tw) - Table of Contents: Product Grade and Specifications.

- chemBlink - List of CAS numbers - Page 3163.

- NextSDS - 3'-Cytidylic acid lithium salt — Chemical Substance Information.

Sources

Understanding the Function of 3'-CMP in Cellular Metabolism: Mechanisms, Quantification, and Therapeutic Implications

Executive Summary

Cytidine 3'-monophosphate (3'-CMP) is a fundamental ribonucleotide that serves as a critical node in pyrimidine metabolism and RNA turnover. Historically categorized merely as a catabolic byproduct, high-resolution metabolomics has redefined 3'-CMP as a dynamic indicator of cellular stress, nucleotide salvage efficiency, and enzymatic feedback regulation. This technical whitepaper dissects the biochemical function of 3'-CMP, outlines its pathological relevance, and provides field-proven, self-validating analytical workflows for its precise quantification.

The Biochemical Genesis and Fate of 3'-CMP

In the canonical RNA degradation pathway, endonucleases such as Ribonuclease A (RNase A) cleave the 3',5'-phosphodiester bonds of RNA. This transphosphorylation event does not directly yield 3'-CMP; rather, it generates a 2',3'-cyclic phosphodiester intermediate (cytidine 2',3'-cyclic monophosphate). In a subsequent, slower step, this cyclic intermediate is hydrolyzed to form 3'-CMP 1[1].

Crucially, 3'-CMP functions as a potent competitive inhibitor of RNase A. The structural basis for this inhibition lies in the active site histidine residues (His12 and His119). The binding of 3'-CMP alters the microscopic pKa values of these residues, effectively stalling further RNA cleavage and creating a self-regulating negative feedback loop 2[2].

Biochemical pathway of RNA degradation yielding 3'-CMP and its feedback loop.

Pathological Dysregulation and Thermodynamics

The intracellular pool of 3'-CMP is tightly controlled. Deviations in its concentration are hallmark indicators of metabolic rewiring. For instance, in rapidly proliferating malignancies such as cervical cancer, elevated 3'-CMP levels correlate with heightened nucleotide turnover and pyrimidine metabolism, satisfying the massive biosynthetic demands of tumor cells 3[3]. Furthermore, acute cellular stress—such as exposure to titanium dioxide (TiO₂) nanoparticles—triggers mitochondrial dysfunction and accelerated RNA degradation, leading to a sharp spike in 3'-CMP 4[4].

Understanding the thermodynamics of 3'-CMP binding is essential for designing nucleotide-analog therapeutics. Calorimetric studies reveal that the binding affinity and enthalpy of 3'-CMP to RNase A are highly dependent on the pH of the microenvironment, which dictates the protonation state of the enzyme's active site 5[5].

Quantitative Data Summaries

Table 1: Thermodynamic Parameters of 3'-CMP Binding to RNase A (0.2 M Sodium Acetate)

| Environmental pH | Binding Constant (M⁻¹) | Binding Enthalpy (kJ mol⁻¹) | Mechanistic Implication |

| pH 5.0 | 1410 ± 54 | - | Optimal protonation of His12/His119 maximizes competitive inhibition. |

| pH 5.5 | 402 ± 7* | 79 ± 15 | Transition state reflecting partial deprotonation. |

| pH 7.0 | 87 ± 8 | 17 ± 13 | Physiological pH significantly reduces binding affinity, allowing RNA turnover. |

*Note: Interpolated baseline from comparative uridine studies.

Table 2: Dysregulation of 3'-CMP in Pathological States

| Pathology / Condition | 3'-CMP Trend | Biological Causality |

| Cervical Cancer Progression | Upregulated | Heightened pyrimidine salvage and RNA turnover supporting rapid cellular proliferation. |

| Nanoparticle-Induced Stress | Upregulated | Mitochondrial stress triggers rapid vacuolar/cytosolic RNA degradation, flooding the cell with mononucleotides. |

Self-Validating Experimental Protocols

As an Application Scientist, I frequently observe that the primary failure point in nucleotide quantification is the artificial generation of mononucleotides during sample preparation. To ensure absolute scientific integrity, the following protocols are designed as self-validating systems —incorporating internal controls that immediately flag experimental artifacts.

Protocol 1: LC-MS/MS Quantification of Intracellular 3'-CMP

Causality behind the design: 3'-CMP is a highly polar, hydrophilic molecule. Standard reversed-phase C18 columns fail to retain it, causing it to elute in the void volume where severe ion suppression occurs. We utilize a high-strength silica (HSS) T3 column, which possesses a lower ligand density and resists dewetting, ensuring robust retention of polar metabolites 6[6].

LC-MS/MS self-validating analytical workflow for intracellular 3'-CMP quantification.

Step-by-Step Methodology:

-

Metabolic Quenching (The Critical Step): Rapidly aspirate media from the cell culture and immediately submerge the monolayer in pre-chilled (-80°C) 80% methanol. Causality: This instantly denatures endogenous RNases, preventing the artificial post-lysis degradation of RNA into 3'-CMP.

-

Internal Standardization (Self-Validation): Spike the extraction buffer with a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled 3'-CMP. Validation Logic: If the recovery of the SIL-IS deviates by >15%, the extraction is flagged for matrix interference, preventing false-negative reporting.

-

Extraction & Lyophilization: Scrape the cells, centrifuge at 14,000 × g for 15 min at 4°C to pellet proteins and DNA. Transfer the supernatant and dry completely under a gentle stream of ultra-pure nitrogen.

-

Chromatographic Separation: Reconstitute the pellet in 0.1% formic acid. Inject 5 µL onto a Waters ACQUITY Premier HSS T3 column (1.8 μm, 2.1 × 150 mm). Run a gradient using Mobile Phase A (H₂O, 0.1% FA) and Mobile Phase B (Acetonitrile, 0.1% FA).

-

MS/MS Detection: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 3'-CMP (m/z 322.2 → 78.9 [PO₃⁻]).

Protocol 2: RNase A Kinetics and 3'-CMP Inhibition Assay

Causality behind the design: To prove that 3'-CMP acts as a competitive inhibitor, we must isolate the second step of RNA degradation: the hydrolysis of cytidine 2',3'-cyclic monophosphate (cCMP) to 3'-CMP. Because cCMP and 3'-CMP have distinct molar extinction coefficients at 284 nm, the reaction velocity can be monitored continuously via UV spectrophotometry.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 0.1 M MES-NaOH buffer (pH 6.0) containing 0.1 M NaCl. Causality: Degas the buffer under vacuum for 15 minutes to prevent microbubble formation in the spectrophotometer cuvette, which causes baseline drift.

-

System Suitability (Self-Validation): Run a "No-Enzyme" control cuvette containing only cCMP and buffer. Validation Logic: This establishes the baseline spontaneous hydrolysis rate. Any absorbance change here must be subtracted from the active reaction to prevent overestimating enzyme velocity.

-

Reaction Initiation: In a quartz cuvette, combine buffer, 0.1 mM cCMP, and varying concentrations of the inhibitor 3'-CMP (0 to 5 mM). Initiate the reaction by adding 10 nM RNase A.

-

Kinetic Monitoring: Record the increase in absorbance at 284 nm over 10 minutes at 25°C.

-

Positive Control Validation: Run a parallel reaction using Uridine 3'-monophosphate (3'-UMP), a known competitive inhibitor, to validate the assay's sensitivity to active-site binding competition.

-

Data Synthesis: Plot the initial velocities against substrate concentration and apply a Lineweaver-Burk transformation to calculate the inhibition constant (K_i).

References

- Source: nih.

- Source: nih.

- Source: researchgate.

- Source: acs.

- Title: The role of 2',3'-cyclic phosphodiesters in the bovine pancreatic ribonuclease A catalysed cleavage of RNA: intermediates or products?

- Source: tandfonline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of cytidine 3'-monophosphate and uridine 3'-monophosphate with ribonuclease a at the denaturation temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Cytidine 3'-Monophosphate (3'-CMP) as a Product of RNA Degradation: Mechanistic Pathways and Analytical Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The catabolism of ribonucleic acid (RNA) is a highly regulated biological process essential for transcriptome plasticity, cellular nutrient recycling, and viral defense. A primary endpoint of this degradation—particularly when catalyzed by the Ribonuclease A (RNase A) superfamily—is the generation of 3'-pyrimidine nucleotides, including Cytidine 3'-monophosphate (3'-CMP). This technical guide explores the structural enzymology behind 3'-CMP formation, its biological contexts, and provides a self-validating analytical workflow for its precise quantification using LC-MS/MS.

Mechanistic Foundations: The RNase A Catalytic Pathway

The cleavage of single-stranded RNA by RNase A is a classic model of acid-base catalysis. The enzyme specifically targets the P-O5' bond of RNA adjacent to pyrimidine nucleotides (cytidine or uridine), making 3'-CMP a direct stoichiometric biomarker of pyrimidine-specific RNase activity.

The generation of 3'-CMP occurs via a1[1]:

-

Transesterification: Histidine 12 (His12) acts as a general base, abstracting a proton from the 2'-hydroxyl group of the cytidine residue. The resulting nucleophile attacks the adjacent phosphorus atom. Simultaneously, Histidine 119 (His119) acts as a general acid, protonating the 5'-oxygen of the leaving RNA strand. This forms a 2',3'-cyclic cytidine monophosphate (2',3'-cCMP) intermediate[1].

-

Hydrolysis: The 2',3'-cCMP intermediate is subsequently hydrolyzed. His119 reverses its role to act as a general base, activating a water molecule, while His12 acts as a general acid to protonate the 2'-oxygen. This resolves the cyclic intermediate exclusively into the terminal 3'-CMP product[1].

Throughout this process, Lysine 41 (Lys41) electrostatically stabilizes the pentacoordinate transition state.

Two-step RNase A catalytic mechanism generating 3'-CMP from RNA.

Biological Contexts of 3'-CMP Accumulation

Understanding where and why 3'-CMP accumulates is critical for interpreting metabolic data:

-

Plant Vacuolar Degradation: In Arabidopsis thaliana, cellular RNA is transported into vacuoles where it is2, including 3'-CMP[2]. These are subsequently dephosphorylated by vacuolar acid phosphatases to recover nucleosides for the salvage pathway[2].

-

Yeast Autolysis: During the industrial autolysis of Saccharomyces cerevisiae, 3, releasing massive amounts of 3'-ribonucleotides (3'-AMP, 3'-CMP, 3'-GMP, 3'-UMP)[3]. This specific degradation profile is heavily monitored in the food and beverage industry, as these nucleotides act as potent flavor enhancers[3].

Table 1: Properties of Primary RNA Degradation Products (3'-NMPs)

| Nucleotide Product | Precursor Base | Nucleobase Type | RNase A Cleavage Specificity | Analytical Retention (HILIC) |

| 3'-CMP | Cytosine | Pyrimidine | High (Primary target) | High Polarity |

| 3'-UMP | Uracil | Pyrimidine | High (Primary target) | High Polarity |

| 3'-AMP | Adenine | Purine | Low (Secondary/Bypass) | Moderate Polarity |

| 3'-GMP | Guanine | Purine | Low (Secondary/Bypass) | Moderate Polarity |

Analytical Workflows: Self-Validating LC-MS/MS Protocol

To accurately quantify 3'-CMP in complex biological matrices, researchers must utilize a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. As an application standard, this protocol is designed as a self-validating system —utilizing stable isotope-labeled internal standards (SIL-IS) to mathematically eliminate the variables of extraction inefficiency and matrix-induced ion suppression.

Step-by-Step Methodology

-

Metabolic Quenching and Extraction:

-

Action: Rapidly quench the biological sample (e.g., cell pellet or tissue) using cold (-80°C) 80% methanol / 20% water.

-

Causality: Failure to quench rapidly will result in the artificial elevation of 3'-CMP due to ex vivo RNA degradation, or its loss via endogenous phosphatase activity. The high organic content precipitates proteins (including RNases), halting metabolism instantly.

-

-

SIL-IS Spike-In (Self-Validation Step):

-

Action: Spike a known, fixed concentration of 13C,15N -labeled 3'-CMP directly into the extraction buffer prior to homogenization.

-

Causality: By introducing the heavy isotope at the very first step, any subsequent loss of the analyte during phase separation or ion suppression in the MS source will equally affect the heavy standard. The ratio of Endogenous/SIL-IS remains constant, ensuring absolute quantification accuracy.

-

-

Phase Separation:

-

Action: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. Collect the metabolite-rich supernatant and dry it completely under a gentle stream of nitrogen gas.

-

-

Chromatographic Separation (HILIC):

-

Action: Reconstitute the sample in the initial mobile phase and inject it onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Causality: 3'-CMP is a highly polar, negatively charged molecule. Standard reversed-phase (C18) columns exhibit poor retention for nucleotides, leading to peak broadening and co-elution with the solvent front. HILIC provides superior retention, peak shape, and separation from isobaric interferences.

-

-

MS/MS Detection (MRM):

-

Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using negative electrospray ionization (ESI-). Monitor the specific transition for 3'-CMP (e.g., m/z 322.0 → 78.9 [PO 3 ] − ).

-

Self-validating LC-MS/MS workflow for the absolute quantification of 3'-CMP.

Implications in Drug Development

In the rapidly expanding field of RNA therapeutics (including mRNAs, siRNAs, and antisense oligonucleotides), understanding the catabolic fate of these molecules is paramount. 3'-CMP and its modified derivatives serve as direct biomarkers for the in vivo degradation kinetics of cytidine-containing RNA drugs.

Furthermore, the structural mapping of RNase active sites—specifically the interactions of the 2'-hydroxyl group with His12 during the formation of the 2',3'-cCMP intermediate—informs the rational design of nuclease-resistant chemistries. Modifications such as 2'-O-methylation or 2'-fluoro substitutions directly eliminate the nucleophilic 2'-OH, sterically and electronically preventing the transesterification step and dramatically increasing the half-life of the therapeutic RNA.

References

- The structures of RNase A complexed with 3'-CMP and d(CpA): active site conformation and conserved water molecules.PubMed Central (PMC) / NIH.

- Identification and characterization of vacuolar nucleotide phosphatases and Characterization of an engineered catabolic pathway for urea in Arabidopsis thaliana.Repository of Leibniz Universität Hannover.

- Release of Nucleotides and Nucleosides during Yeast Autolysis: Kinetics and Potential Impact on Flavor.

Sources

Precision Enzymatic Synthesis of Cytidine 3'-Monophosphate (3'-CMP): Mechanisms, Kinetics, and Validated Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, thermodynamic profiling, and self-validating synthetic protocols.

The Biochemical Imperative of 3'-CMP

Cytidine 3'-monophosphate (3'-CMP) is a critical pyrimidine ribonucleotide utilized extensively in transcriptomic research, structural biology, and the synthesis of downstream labeling reagents. While chemical synthesis routes exist, the enzymatic production of 3'-CMP via the hydrolysis of cytidine 2',3'-cyclic monophosphate (cCMP) offers unparalleled regioselectivity[1]. As application scientists scaling nucleotide production, we rely on Bovine Pancreatic Ribonuclease A (RNase A) to drive this highly specific transphosphorylation and hydrolysis cascade.

Understanding the precise molecular causality behind this enzymatic reaction allows us to optimize yields, prevent the formation of 2'-CMP isomers, and seamlessly integrate the product into downstream workflows, such as T4 Polynucleotide Kinase (PNK)-mediated RNA labeling[2].

Mechanistic Architecture of RNase A-Mediated Hydrolysis

The enzymatic conversion of cCMP to 3'-CMP by RNase A is a textbook example of general acid-base catalysis, governed by the precise spatial arrangement of two histidine residues in the active site: His12 and His119 [3].

The Causality of Catalysis

During the hydrolysis of the 2',3'-cyclic phosphate intermediate, the roles of the catalytic residues are highly dependent on the microscopic pKa values of the active site[4].

-

Water Activation: A water molecule enters the active site. His119 (acting as a general base) abstracts a proton from the water molecule, generating a highly nucleophilic hydroxide ion.

-

Nucleophilic Attack: The hydroxide ion attacks the phosphorus atom of the cyclic phosphate, forming a pentacoordinate transition state (often modeled via a pseudorotation or linear mechanism)[3].

-

Ring Opening: His12 (acting as a general acid) donates a proton to the 2'-oxygen leaving group. This specific protonation geometry ensures that the bond cleavage yields strictly the 3'-monophosphate (3'-CMP), rather than a racemic mixture[4].

Catalytic pathway of RNase A-mediated hydrolysis of cCMP to 3'-CMP.

Thermodynamic and Kinetic Profiling

To engineer a robust synthetic process, we must ground our protocol in quantitative thermodynamic and kinetic data. Isothermal Titration Calorimetry (ITC) and differential scanning calorimetry (DSC) reveal that RNase A undergoes distinct conformational transitions during the hydrolysis of cCMP[5]. The binding of the 3'-CMP product to the enzyme exhibits a biphasic isotherm, indicating that product inhibition must be managed during scaled synthesis[5].

Table 1: Kinetic and Thermodynamic Parameters of RNase A (cCMP Hydrolysis)

| Parameter | Value | Experimental Context | Source |

| Michaelis Constant ( Km ) | ~1.0 - 4.0 mM | pH 7.0, 25°C | [6] |

| Turnover Number ( kcat ) | ~1.6 s −1 | pH 7.0, 25°C | [6] |

| Enthalpy of Binding ( ΔH ) | ~ -15,000 cal/mol | ITC measurement, 25°C | [7] |

| Melting Temperature ( Tm ) | 325 K and 337 K | Biphasic transition with 3'-CMP | [5] |

Note: The relatively low kcat for the hydrolysis step (compared to the initial transphosphorylation of RNA) dictates that extended incubation times are required for complete cCMP conversion.

Self-Validating Protocol for 3'-CMP Synthesis

The following protocol is designed as a self-validating system . By integrating real-time spectrophotometric monitoring, the workflow eliminates guesswork, ensuring that the reaction is only quenched when thermodynamic equilibrium (complete hydrolysis) is empirically verified.

Workflow for the enzymatic synthesis and purification of 3'-CMP.

Phase 1: Reaction Assembly

-

Buffer Formulation: Prepare a 50 mM Tris-HCl buffer and adjust to pH 7.0.

-

Causality: Molecular simulations confirm that pH 7.0 maintains the optimal protonation states for the catalytic histidines—allowing His119 to act as a base and His12 to act as an acid[4].

-

-

Substrate Addition: Dissolve cCMP sodium salt to a final concentration of 10 mM.

-

Enzyme Initiation: Add Bovine Pancreatic RNase A to a final working concentration of 1 µM. Incubate at 25°C.

Phase 2: In-Line Validation (Spectrophotometry)

-

Kinetic Monitoring: Continuously monitor the reaction mixture using a UV spectrophotometer. cCMP and 3'-CMP possess distinct molar extinction coefficients. The hydrolysis of cCMP is directly correlated with a measurable increase in absorbance at 296 nm[8].

-

Endpoint Validation: The reaction is self-validated as complete when the ΔA296 curve completely plateaus, indicating the exhaustion of the cCMP substrate.

Phase 3: Quenching and Purification

-

Quenching: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the RNase A. Alternatively, if thermal degradation is a concern, add a high-affinity small molecule inhibitor such as pdUppA-3'-p ( Ki=27 nM)[9].

-

Chromatography: Load the quenched mixture onto a DEAE-Sephadex anion exchange column. Elute using a linear gradient of NaCl (0 to 0.5 M) in 20 mM Tris-HCl (pH 7.0). 3'-CMP will elute distinctly from any residual cCMP due to the higher charge density of the exposed monophosphate group.

-

Lyophilization: Desalt the peak fractions via size exclusion and lyophilize to yield highly pure 3'-CMP powder.

Downstream Utilization: Synthesis of pCp via T4 PNK

A primary application for purified 3'-CMP is the generation of cytidine-3',5'-bisphosphate (pCp), a vital substrate for 3'-end labeling of RNA via T4 RNA Ligase[2].

Protocol for pCp Synthesis:

Reaction Assembly: In a sterile microcentrifuge tube, combine 1x Kinase Buffer (70 mM Tris-HCl, 10 mM MgCl 2 , 5 mM DTT, pH 7.6), 2 mM of the synthesized 3'-CMP, and 5 µL of[ γ

32 P]ATP[10].Phosphorylation: Add 10 Units of T4 Polynucleotide Kinase (PNK). Causality: T4 PNK catalyzes the transfer of the gamma phosphate from ATP to the 5'-hydroxyl terminus of the 3'-CMP molecule[2].

Incubation & Deactivation: Incubate at 37°C for 2 hours. Deactivate the T4 PNK by immersing the tube in boiling water (95°C) for 1 minute[10]. The resulting 5'-[ 32 P]pCp is now ready for downstream RNA ligation assays.

Sources

- 1. Cytidine 3'-monophosphate - Angiogenesis - CAT N°: 33833 [bertin-bioreagent.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Harnessing Cytidine Nucleotide Analogs: A Technical Guide to Epigenetic, Antiviral, and RNA Editing Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

Cytidine nucleotide analogs represent a highly versatile class of synthetic molecules that mimic physiological pyrimidines. By substituting specific atoms on the pyrimidine ring or the ribose sugar, these analogs can hijack cellular and viral machinery. As a Senior Application Scientist, I have observed firsthand how these compounds have revolutionized three critical domains of molecular biology: epigenetic modulation (via DNA methyltransferase inhibition), antiviral therapeutics (via lethal mutagenesis and polymerase inhibition), and site-directed RNA editing (via ADAR recruitment).

This whitepaper synthesizes the mechanistic causality behind cytidine analogs, provides quantitative profiling of their efficacy, and establishes self-validating experimental protocols for their application in modern research.

Mechanistic Causality: How Cytidine Analogs Disrupt Biological Systems

Epigenetic Modulation via DNMT Trapping

Hypermethylation of CpG islands in gene promoters is a primary driver of tumor suppressor gene silencing. Cytidine analogs such as 5-aza-2'-deoxycytidine (Decitabine) and 5-azacytidine (Azacitidine) act as potent hypomethylating agents[1].

The causality of their mechanism is rooted in structural chemistry. Decitabine is transported into the cytosol via human equilibrative nucleoside transporters (hENTs) and phosphorylated into its active triphosphate form by deoxycytidine kinase (dCK)[2]. During the S-phase of the cell cycle, this analog is incorporated into newly synthesized DNA. When DNA Methyltransferase 1 (DNMT1) attempts to methylate the incorporated analog, the nitrogen substitution at the 5-position of the pyrimidine ring prevents the necessary β-elimination step[1]. This failure traps the enzyme in a covalent DNA-protein crosslink, effectively depleting the cellular pool of active DNMT1 and leading to passive, replication-dependent DNA demethylation[1][3].

Caption: Mechanism of DNMT1 inhibition and epigenetic reactivation by Decitabine.

Antiviral Lethal Mutagenesis and Polymerase Inhibition

In virology, cytidine analogs target the viral RNA-dependent RNA polymerase (RdRp). For example, β-D-N4-hydroxycytidine (NHC, EIDD-1931) has demonstrated profound efficacy against coronaviruses, including MERS-CoV and murine hepatitis virus (MHV)[4]. Because NHC can tautomerize, it acts as an ambiguous base pair during viral replication. Crucially, it evades the viral 3'-5' exoribonuclease (ExoN) proofreading mechanism, accumulating transition mutations that lead to "error catastrophe" or lethal mutagenesis[4].

Furthermore, analogs like Gemcitabine and 5-Azacytidine have been repurposed to inhibit the influenza virus RdRp. Molecular dynamics indicate that these compounds form highly stable hydrogen bonds with critical active site residues (Arg239, Lys308) and the essential Mg2+ cofactor, halting viral genome replication[5].

Enhancing Site-Directed RNA Editing (ADAR Recruitment)

A cutting-edge application involves using cytidine analogs to enhance Adenosine Deaminases Acting on RNA (ADARs), which convert target adenosines to inosines (read as guanosine during translation)[6]. By placing a rationally designed cytidine analog at the "orphan position" of an engineered guide RNA (the base directly opposite the target adenosine), researchers can dramatically increase ADAR editing efficiency[6]. The analog provides a strong hydrogen bond donor at the N3 position, mimicking the hyperactive ADAR2 E488Q mutant and stabilizing the base-flipped conformation of the enzyme-RNA complex[6].

Quantitative Profiling of Key Cytidine Analogs

To guide experimental design, the following table summarizes the pharmacological profiles and primary research applications of leading cytidine analogs.

| Cytidine Analog | Primary Target | Mechanism of Action | Representative Efficacy / IC50 |

| Decitabine (5-aza-dC) | DNMT1 | Covalent trapping of DNMTs via DNA incorporation | Induces global hypomethylation[1] |

| Azacitidine (5-aza-C) | DNMTs / RNA | Incorporates into RNA (disrupts translation) and DNA | Dual epigenetic and cytotoxic effects[7] |

| Gemcitabine | Viral RdRp / DNA Pol | Chain termination / RdRp inhibition | IC50 = 0.64 µM (Influenza H1N1)[5] |

| NHC (EIDD-1931) | Viral RdRp | Lethal mutagenesis (evades ExoN proofreading) | EC50 = 0.17 µM (MHV), 0.56 µM (MERS-CoV)[4] |

| RX-3117 | UCK2 / DNMT | Inhibits DNA/RNA synthesis; activated by UCK2 | Circumvents gemcitabine resistance[8] |

Self-Validating Experimental Methodologies

As a best practice, protocols utilizing cytidine analogs must account for their chemical instability and cell-cycle dependency. The following methodologies are designed with built-in causality checks.

Protocol A: In Vitro DNA Demethylation Assay using Decitabine

Causality Note: Decitabine is highly unstable in aqueous solutions due to the hydrolytic cleavage of the aza-pyrimidine ring. Furthermore, DNMT trapping requires active DNA replication. Therefore, media must be replaced daily, and treatment must span at least two cell doubling times.

-

Cell Seeding: Seed target cancer cells (e.g., HCT116) in 6-well plates at 20-30% confluency to ensure active logarithmic growth during the entire treatment window.

-

Reagent Preparation: Reconstitute Decitabine in DMSO to a 10 mM stock immediately before use. Dilute to a working concentration (typically 0.1 µM to 1 µM) in pre-warmed culture media.

-

Treatment Regimen: Apply the Decitabine-treated media to the cells. Critical Step: Replace the media with freshly prepared Decitabine every 24 hours for a total of 72 hours.

-

Validation (Self-Check): Extract genomic DNA and perform bisulfite conversion followed by methylation-specific PCR (MSP) on a known hypermethylated promoter (e.g., CDKN2A). A shift from methylated to unmethylated amplicons validates successful DNMT inhibition.

Protocol B: Viral RdRp Inhibition Assay using NHC (EIDD-1931)

Causality Note: Pre-treatment is required to allow the cellular kinases to phosphorylate the nucleoside analog into its active triphosphate form before the peak of viral RNA synthesis.

-

Cell Preparation: Seed Vero cells in 96-well plates and incubate overnight until 80% confluent.

-

Analog Pre-treatment: Treat cells with serial dilutions of NHC (0.01 µM to 10 µM) 2 hours prior to infection. This allows intracellular accumulation of the active triphosphate metabolite.

-

Viral Infection: Inoculate cells with the target virus (e.g., MERS-CoV) at a Multiplicity of Infection (MOI) of 0.1[4].

-

Incubation & Harvest: Incubate for 48-72 hours. Harvest the cell lysate and supernatant.

-

Quantification: Extract viral RNA and perform RT-qPCR targeting a conserved viral gene. Calculate the EC50 using a non-linear regression model.

Caption: Step-by-step workflow for evaluating viral RdRp inhibition by cytidine analogs.

Conclusion & Future Perspectives

Cytidine nucleotide analogs remain a dynamic frontier in molecular research. While their historical use has been dominated by oncology (via DNMT inhibition)[1][2], their repurposing as broad-spectrum antivirals[4][5] and their integration into programmable RNA editing technologies[6] underscore their versatility. Future drug development will likely focus on modifying the ribose sugar and pyrimidine ring to enhance metabolic stability, bypass transporter-mediated resistance (as seen with experimental drugs like CP-4200 and RX-3117)[2][8], and achieve higher selectivity in targeted gene therapies.

References

-

Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy. tandfonline.com. 1

-

Cytidine analogs in plant epigenetic research and beyond. oup.com.3

-

Repurposing of the nucleoside analogs for influenza. nih.gov.5

-

Re-emerging Antimetabolites with Novel Mechanism of Action with Respect to Epigenetic Regulation: Basic Aspects. oncohemakey.com.2

-

Systematic discovery of drug action mechanisms by an integrated chemical genomics approach: identification of functional disparities between azacytidine and decitabine. nih.gov.7

-

The Cytidine Analog Fluorocyclopentenylcytosine (RX-3117) Is Activated by Uridine-Cytidine Kinase 2. nih.gov. 8

-

Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance. nih.gov. 4

-

Rational Design of RNA Editing Guide Strands: Cytidine Analogs at the Orphan Position. acs.org. 6

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Re-emerging Antimetabolites with Novel Mechanism of Action with Respect to Epigenetic Regulation: Basic Aspects | Oncohema Key [oncohemakey.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Small-Molecule Antiviral β-d- N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: The Role of Cytidine 3'-monophosphate in Specialized Single-Stranded RNA Ligation

Abstract & Scope

This technical guide provides an in-depth exploration of the role of cytidine 3'-monophosphate (3'-CMP) in single-stranded RNA (ssRNA) ligation, a critical process in various molecular biology applications, including RNA sequencing library preparation and the synthesis of structured RNAs. While many RNA ligases join a 3'-hydroxyl (OH) to a 5'-phosphate (PO4), a specialized subset of reactions leverages a 3'-terminal phosphate, particularly in the context of pre-adenylated donor molecules. This guide elucidates the enzymatic mechanism, provides detailed protocols for preparing and ligating RNA using these principles, and offers troubleshooting insights for researchers, scientists, and drug development professionals.

Mechanistic Overview: Beyond the Standard 3'-OH Ligation

Standard RNA ligation, often catalyzed by T4 RNA Ligase 1, involves the ATP-dependent joining of a 3'-OH acceptor to a 5'-PO4 donor. However, a distinct and powerful mechanism is employed by enzymes like T4 RNA Ligase 2 (Rnl2), which excels at sealing nicks in double-stranded RNA.[1][2] This enzyme, and particularly its truncated forms, can be harnessed for ssRNA ligation under specific conditions that involve a pre-adenylated donor.

The overall ligation reaction catalyzed by an ATP-dependent ligase proceeds in three steps[3][4]:

-

Enzyme Adenylation: The ligase reacts with ATP to form a covalent enzyme-AMP intermediate.

-

Donor Adenylation: The AMP moiety is transferred to the 5'-phosphate of a donor RNA, creating a high-energy 5'-adenylated intermediate (AppRNA).

-

Phosphodiester Bond Formation: The ligase facilitates the attack of a 3'-OH acceptor on the activated AppRNA donor, forming a phosphodiester bond and releasing AMP.

A key innovation in RNA manipulation circumvents the need for ATP in the final ligation step by using pre-adenylated donor oligonucleotides (AppRNA or AppDNA).[5] This is where the role of the 3'-terminus of the acceptor becomes critical. While a 3'-OH is the canonical acceptor, specific applications utilize a 3'-phosphate. When a 3'-phosphate-terminated RNA is ligated to a 5'-phosphate donor using T4 RNA Ligase 1, the resulting linkage contains a terminal 3'-phosphate. Specifically, using cytidine 3',5'-bisphosphate (pCp) results in the addition of a cytidine 3'-monophosphate (CMP) to the 3' end of an RNA molecule. This 3'-CMP-terminated RNA is a key substrate for specialized ligation reactions.

The most prominent application involves using a truncated version of T4 RNA Ligase 2. Truncated T4 Rnl2 lacks the ability to perform the initial enzyme adenylation step and therefore cannot use ATP.[6] It exclusively catalyzes the final step: joining a 3'-OH acceptor to a pre-adenylated 5' donor (App-donor).[7] This property is exploited in RNA-seq to ligate a pre-adenylated DNA adapter to the 3'-OH end of an RNA molecule, which prevents undesirable side reactions.[5][8] The 3'-CMP moiety, in this context, serves not as a direct participant in the truncated Rnl2 ligation but as a stable, defined terminus resulting from a prior ligation step, often used for 3'-end labeling.[9][10]

Figure 1: General three-step mechanism of ATP-dependent RNA ligases and the single-step, ATP-independent reaction catalyzed by truncated T4 RNA Ligase 2 with a pre-adenylated donor.

Experimental Workflows & Protocols

The following section details two core protocols: the preparation of a 3'-CMP terminated RNA molecule and its subsequent use in a ligation reaction.

Workflow Overview

Figure 2: High-level experimental workflow from input RNA to final ligated product.

Protocol 1: Preparation of 3'-CMP Terminated RNA using T4 RNA Ligase 1

This protocol describes the covalent attachment of cytidine 3',5'-bisphosphate (pCp) to the 3'-hydroxyl terminus of an RNA molecule. This is a common method for 3'-end labeling.[9][10][11] The resulting product is an RNA molecule with a cytidine monophosphate attached via a standard 3'-5' phosphodiester bond, leaving a terminal 3'-phosphate.

Rationale: T4 RNA Ligase 1 efficiently joins a 5'-phosphate donor (pCp) to a 3'-OH acceptor (the RNA).[11] The reaction requires ATP. Low temperature incubation overnight is recommended to maximize yield, especially for structured RNAs.[11][12]

Materials:

-

T4 RNA Ligase 1 (e.g., NEB #M0204)

-

10X T4 RNA Ligase Reaction Buffer (500 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT, pH 7.5)[2]

-

10 mM ATP

-

Cytidine 3',5'-bisphosphate (pCp), ideally radiolabeled ([⁵'-³²P]pCp) for easy detection, at a concentration equimolar to the RNA.[11]

-

RNase Inhibitor

-

Nuclease-free water

| Component | Volume (for 20 µL reaction) | Final Concentration |

| Nuclease-free water | Up to 20 µL | N/A |

| 10X T4 RNA Ligase Buffer | 2 µL | 1X |

| RNA (e.g., 50-100 pmol) | X µL | 2.5 - 5 µM |

| pCp (equimolar to RNA) | Y µL | 2.5 - 5 µM |

| 10 mM ATP | 2 µL | 1 mM |

| RNase Inhibitor | 0.5 µL | N/A |

| T4 RNA Ligase 1 (10 U/µL) | 1 µL | 10 Units |

| Total Volume | 20 µL |

Procedure:

-

Thaw all components on ice. Keep enzymes on ice at all times.

-

In a nuclease-free microcentrifuge tube, combine nuclease-free water, 10X T4 RNA Ligase Buffer, ATP, and RNA. Mix gently by pipetting.

-

Optional but recommended: To resolve secondary structures, heat the RNA mixture at 70°C for 2 minutes, then place immediately on ice for 5 minutes.

-

Add the pCp, RNase Inhibitor, and finally the T4 RNA Ligase 1.

-

Mix gently by flicking the tube and centrifuge briefly to collect the contents.

-

Incubate the reaction at 4°C overnight (10-16 hours).[11] For less structured RNA, incubation at 16°C for 4 hours or 25°C for 2 hours can also be effective.[13]

-

Purification: Stop the reaction and remove unincorporated pCp using an appropriate method, such as a Sephadex G-25 spin column or denaturing polyacrylamide gel electrophoresis (PAGE) for the highest purity.[11]

Protocol 2: Ligation of ssRNA Acceptor to a Pre-adenylated DNA/RNA Donor

This protocol uses truncated T4 RNA Ligase 2 to ligate a single-stranded RNA with a 3'-OH (the acceptor) to a pre-adenylated DNA or RNA oligonucleotide (the donor). This method is central to many RNA-seq library preparation kits.

Rationale: Truncated T4 RNA Ligase 2 is specifically engineered to catalyze the joining of a 3'-OH to a 5'-App donor without requiring ATP. This prevents the enzyme from adenylating and circularizing the acceptor RNA, leading to a cleaner reaction with fewer side products.[8] The addition of PEG can increase ligation efficiency by promoting molecular crowding.

Materials:

-

T4 RNA Ligase 2, Truncated (e.g., abm Cat. No. E012)

-

10X T4 RNA Ligase Reaction Buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT, pH 7.5)

-

Pre-adenylated DNA or RNA donor oligo (5'-App-Oligo)

-

ssRNA acceptor with a 3'-OH

-

PEG 8000 (optional, but recommended)

-

Nuclease-free water

| Component | Volume (for 20 µL reaction) | Final Concentration |

| Nuclease-free water | Up to 20 µL | N/A |

| 10X T4 RNA Ligase Buffer | 2 µL | 1X |

| ssRNA Acceptor (10 pmol) | X µL | 0.5 µM |

| 5'-App-Oligo Donor (20 pmol) | Y µL | 1.0 µM (2-fold excess) |

| 50% PEG 8000 (optional) | 4 µL | 10% (w/v) |

| T4 RNA Ligase 2, Truncated (5 U/µL) | 1 µL | 5 Units |

| Total Volume | 20 µL |

Procedure:

-

Thaw all components on ice.

-

In a nuclease-free tube, combine nuclease-free water, 10X buffer, ssRNA acceptor, and the pre-adenylated donor oligo.

-

Mix gently. If desired, add PEG 8000 and mix thoroughly until the solution is homogeneous.

-

Add the truncated T4 RNA Ligase 2.

-

Mix gently and spin down.

-

Incubate at 25°C for 1-2 hours. For difficult ligations, the reaction can be extended overnight (16 hours) at 16°C.

-

Stopping the Reaction: Inactivate the enzyme by heating at 65°C for 15 minutes.

-

Purification: Proceed with purification of the ligated product using spin columns or PAGE, depending on downstream applications.

Troubleshooting & Expected Results

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Ligation Product | 1. Inactive enzyme. 2. Degraded RNA substrate. 3. Inhibitory secondary structure in RNA. 4. Incorrect buffer composition or absence of ATP (in Protocol 1). 5. Donor oligo is not pre-adenylated (in Protocol 2). | 1. Use a fresh aliquot of enzyme; perform a positive control reaction. 2. Verify RNA integrity on a denaturing gel. 3. Perform a brief heat denaturation (70-90°C for 2 min) followed by snap-cooling on ice before adding the enzyme. 4. Double-check all reaction components and concentrations. 5. Confirm the synthesis and purity of the App-Oligo. |

| Multiple Bands or Smears on Gel | 1. RNA degradation by contaminating RNases. 2. Formation of intermolecular concatemers. 3. Unwanted side reactions (e.g., circularization in Protocol 1). | 1. Use RNase inhibitor; maintain a sterile, RNase-free workspace. 2. Optimize the molar ratio of acceptor to donor; avoid excessive enzyme concentration. 3. For Protocol 1, ensure acceptor RNA has a 3'-OH and donor has a 5'-PO4. Using truncated Rnl2 (Protocol 2) inherently minimizes many side reactions. |

| Low Ligation Efficiency | 1. Suboptimal incubation time/temperature. 2. Low concentration of substrates. 3. For Protocol 2, reaction may benefit from molecular crowding agents. | 1. Optimize incubation conditions; overnight at a lower temperature (4-16°C) often improves yield.[11][13] 2. Increase substrate concentration if possible. 3. Add PEG 8000 to a final concentration of 10-15% to enhance enzyme activity. |

Expected Results: Successful ligation should yield a new band on a denaturing PAGE gel with a size corresponding to the sum of the acceptor and donor molecules. The disappearance or reduction in intensity of the input acceptor band is also indicative of a successful reaction.

Conclusion

The strategic use of RNA ligases that interact with different 3' and 5' termini is a cornerstone of advanced RNA manipulation. The generation of a 3'-CMP terminus via ligation with pCp provides a stable, defined endpoint for RNA molecules. While this 3'-phosphate is not a substrate for the canonical ligation reaction, understanding its formation is crucial for 3'-end labeling applications. Furthermore, the principles of ATP-independent ligation using truncated T4 RNA Ligase 2 and pre-adenylated donors represent a powerful and widely adopted strategy for achieving high-efficiency, low-bias ligation in applications such as next-generation sequencing. By understanding the distinct enzymatic mechanisms and applying the robust protocols detailed herein, researchers can effectively control RNA ligation to achieve their desired molecular constructs.

References

-

T4 RNA Ligase 2 (dsRNA Ligase) - SBS Genetech. [Link]

-

T4 RNA Ligase 2 (dsRNA Ligase) - Molecular Cloning Laboratories (MCLAB). [Link]

-

T4 RNA Ligase 2 (Truncated) - Applied Biological Materials Inc. [Link]

-

Nandakumar, J., & Shuman, S. (2013). Kinetic mechanism of nick sealing by T4 RNA ligase 2 and effects of 3'-terminal mismatch and 2'-OH. RNA, 19(11), 1533–1542. [Link]

-

T4 RNA Ligase 2 - QIAGEN. [Link]

-

Unlu, I., et al. (2015). Structure-function analysis of Methanobacterium thermoautotrophicum RNA ligase – engineering a thermostable ATP independent enzyme. ResearchGate. [Link]

-

Hinton, D. M., & Uhlenbeck, O. C. (1981). Donor activation in the T4 RNA ligase reaction. Biochemistry, 20(26), 7443–7449. [Link]

-

Zhelkovsky, A. M., & McReynolds, L. A. (2011). Simple and efficient synthesis of 5' pre-adenylated DNA using thermostable RNA ligase. Nucleic Acids Research, 39(16), e108. [Link]

-

Nandakumar, J., et al. (2004). Structure-Function Analysis of T4 RNA Ligase 2. Journal of Biological Chemistry, 279(30), 31337-31347. [Link]

-

Rio, D. C. (2014). 3'-end labeling of RNA with [5'-32P]Cytidine 3',5'-bis(phosphate) and T4 RNA ligase 1. Cold Spring Harbor Protocols, 2014(4). [Link]

-

Ho, C. K., et al. (2004). Structure and mechanism of RNA ligase. Structure, 12(2), 327-339. [Link]

-

32P-pCp 3' End-labeling RNA - OpenWetWare. [Link]

-

Rio, D. C. (2014). 3'-end labeling of RNA with [5'-32P]Cytidine 3',5'-bis(phosphate) and T4 RNA ligase 1. ResearchGate. [Link]

Sources

- 1. neb.com [neb.com]

- 2. mclab.com [mclab.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. yeasenbio.com [yeasenbio.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure and mechanism of RNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3'-end labeling of RNA with [5'-32P]Cytidine 3',5'-bis(phosphate) and T4 RNA ligase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for 3' End Labeling RNA | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. 32P-pCp 3' End-labeling RNA [gene.mie-u.ac.jp]

- 13. neb.com [neb.com]

Enzymatic Incorporation of 3'-CMP into Oligonucleotides: Mechanisms, Protocols, and Applications

Executive Summary

The precise addition of a single nucleotide to the 3'-terminus of an oligonucleotide is a critical technique for downstream applications such as microarray-based expression profiling, RNA circularization, and the synthesis of therapeutic oligonucleotides. While polymerases such as Poly(A) polymerase can append nucleotides to RNA, they often result in heterogeneous, multi-nucleotide additions and exhibit strong biases toward longer substrates[1].

To achieve the controlled, single-nucleotide incorporation of a 3'-cytidine monophosphate (3'-CMP) residue, the gold-standard enzymatic approach utilizes T4 RNA Ligase 1 (T4RnL1) and cytidine-3',5'-bisphosphate (pCp) [2]. This application note details the mechanistic causality, reagent architecture, and self-validating protocols required to execute this reaction with high fidelity.

Mechanistic Causality: The "Why" Behind the Chemistry

T4 RNA Ligase 1 catalyzes the ATP-dependent formation of a 3'→5' phosphodiester bond between a 5'-phosphoryl-terminated donor and a 3'-hydroxyl-terminated acceptor[3].

The precision of this method relies fundamentally on the structure of the donor molecule, pCp. To incorporate a 3'-CMP residue, pCp is utilized rather than standard CMP. The enzyme strictly requires a 5'-phosphate on the donor to initiate the reaction. Crucially, the presence of the 3'-phosphate on pCp acts as a steric and chemical chain terminator . Once pCp is ligated to the acceptor oligonucleotide, the resulting product possesses a 3'-phosphate (forming a terminal 3'-CMP moiety), rendering it completely inert to any subsequent ligation events[3].

The reaction proceeds via a three-step ping-pong mechanism:

-

Adenylation of the Enzyme: T4RnL1 reacts with ATP to form a covalent Enzyme-AMP intermediate, releasing pyrophosphate (PPi).

-

Activation of the Donor: The AMP is transferred to the 5'-phosphate of pCp, creating an activated adenylated donor intermediate (AppCp).

-

Ligation: The 3'-OH of the acceptor oligonucleotide attacks the AppCp intermediate, forming the phosphodiester bond, incorporating the 3'-CMP residue, and releasing AMP.

Fig 1: Three-step catalytic mechanism of T4 RNA Ligase 1 for 3'-CMP incorporation.

Reagent Architecture & Experimental Design

A successful ligation requires strict control over the reaction microenvironment. Every reagent choice in the buffer system serves a specific mechanistic purpose:

-

Dimethyl Sulfoxide (DMSO): The addition of DMSO to a final concentration of 10% (v/v) is absolute critical for pCp ligation[4]. T4RnL1 is highly sensitive to steric hindrance. DMSO relaxes secondary structures at the 3'-termini of the acceptor oligonucleotide, exposing the 3'-OH for nucleophilic attack.

-

ATP Concentration (1 mM): ATP is the essential cofactor for enzyme adenylation. However, concentrations must be strictly maintained at 1 mM. Excess ATP (>2 mM) competitively inhibits the reaction by driving the reverse adenylation step and competing with the AppCp intermediate for the enzyme's active site[3].

-

Incubation Temperature (16°C): The incorporation of pCp is kinetically slower than standard RNA-RNA ligation. Performing the reaction at 16°C overnight balances the thermodynamic stabilization of single-stranded overhangs with the prolonged thermal stability of the T4RnL1 enzyme[2].

Quantitative Optimization Matrix

| Parameter | Optimal Target | Mechanistic Rationale | Consequence of Deviation |

| ATP | 1 mM | Drives AppCp formation without saturating the active site. | <0.5 mM reduces yield; >2 mM causes competitive inhibition. |

| DMSO | 10% (v/v) | Disrupts terminal secondary structures to expose the 3'-OH. | Omission drops incorporation efficiency by >50%. |

| Temperature | 16°C | Preserves enzyme half-life for the slow pCp incorporation step. | 37°C causes rapid enzyme degradation and low final yields. |

| Donor:Acceptor | ≥ 10:1 | Pushes the equilibrium forward; compensates for pCp hydrolysis. | Lower ratios lead to incomplete labeling and unmodified background. |

Self-Validating Protocol for 3'-CMP Incorporation

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It requires the parallel processing of a Positive Control (a synthetic, unstructured RNA such as rA16) and a Negative Control (reaction omitting T4RnL1) to isolate variables during downstream troubleshooting.

Phase 1: Reaction Assembly

Note: Assemble the reaction at room temperature until the ligase is added to prevent DMSO from precipitating the buffer salts[4].

-

Acceptor Preparation: In an RNase-free microcentrifuge tube, combine 1.0 µg of the acceptor oligonucleotide with nuclease-free water to a volume of 15 µL. Heat at 70°C for 2 minutes to denature, then immediately snap-cool on ice for 5 minutes.

-

Buffer Addition: To the cooled RNA, add the following components in order:

-

3.0 µL of 10X T4 RNA Ligase Buffer (500 mM Tris-HCl pH 7.8, 100 mM MgCl₂, 10 mM DTT)

-

3.0 µL of 10 mM ATP (Final concentration: 1 mM)

-

3.0 µL of 100% DMSO (Final concentration: 10% v/v)

-

1.0 µL of Murine RNase Inhibitor (40 U/µL)

-

-

Donor Addition: Add pCp to achieve a final concentration of at least 10 µM (ensure a ≥10:1 molar ratio of pCp to acceptor 3'-ends)[2].

-

Enzyme Addition: Add 1.0 µL (10 Units) of T4 RNA Ligase 1[4]. Mix by gentle pipetting (do not vortex). Total reaction volume should be 30 µL.

Phase 2: Incubation & Purification

-

Incubation: Incubate the reaction block at 16°C for 12 to 16 hours (overnight)[2].

-

Termination: Stop the reaction by heating at 65°C for 15 minutes to irreversibly denature the ligase[3].

-

Desalting: Remove unreacted pCp, ATP, and buffer salts using a Size Exclusion Chromatography (SEC) spin column (e.g., Sephadex G-25) equilibrated with RNase-free water.

Fig 2: Self-validating experimental workflow for enzymatic 3'-CMP incorporation.

Downstream Validation Strategies

To validate the trustworthiness of the incorporation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive analytical method.

Mechanistic Mass Shift Calculation: When pCp (Chemical Formula: C9H15N3O11P2 , Exact Mass: 403.18 Da) forms a phosphodiester bond with the 3'-OH of the acceptor oligonucleotide, a molecule of water ( H2O , Exact Mass: 18.01 Da) is expelled.

-

Expected Mass Shift: 403.18−18.01=+385.17 Da .

If the LC-MS spectra of the experimental sample shows an intact mass of M+385.17 Da (where M is the mass of the unmodified acceptor), and the Negative Control remains at mass M , the single-nucleotide 3'-CMP incorporation is conclusively verified.

References

-

[2] Nilsen, T. W. "3'-End Labeling of RNA with [5'-32P]Cytidine 3',5'-Bis(Phosphate) and T4 RNA Ligase 1." Cold Spring Harbor Protocols, 2014(4). Available at:[Link]

-

[1] Lingner, J., & Keller, W. "3'-end labeling of RNA with recombinant yeast poly(A) polymerase." Nucleic Acids Research, 21(12), 2917-2920. Available at:[Link]

Sources

Application Note: Cytidine 3'-Monophosphate Lithium Salt in Studies of Ribozyme and Ribonuclease Activity

Executive Summary

Cytidine 3'-monophosphate (3'-CMP) is a naturally occurring ribonucleotide that serves as a critical tool in the study of RNA catalysis[1]. As a product analog for ribonucleases (e.g., RNase A) and nucleolytic ribozymes, 3'-CMP acts as a competitive inhibitor. This property allows researchers to probe active site architecture, determine kinetic parameters, and trap enzymes in product-bound states for structural biology[1][2]. The use of the lithium salt variant of 3'-CMP provides distinct physicochemical advantages—primarily enhanced aqueous solubility and minimal interference with the metal-ion-dependent folding pathways of complex RNAs[3][4]. This application note provides a comprehensive, self-validating guide to utilizing 3'-CMP lithium salt in kinetic and structural assays.

Mechanistic Rationale & The "Lithium Advantage"

Enzymatic Cleavage and 3'-CMP Inhibition

Nucleolytic ribozymes (such as the hammerhead, hairpin, and HDV ribozymes) and proteinaceous ribonucleases (like RNase A) catalyze the cleavage of RNA phosphodiester backbones via a transesterification reaction. This reaction yields a 2',3'-cyclic phosphate intermediate and a free 5'-hydroxyl terminus[5]. The cyclic intermediate is subsequently hydrolyzed to a 3'-monophosphate (such as 3'-CMP)[1]. Because 3'-CMP structurally mimics the final cleaved state of a cytidine-containing RNA substrate, it binds tightly to the active site, functioning as a competitive inhibitor[2][5].

Fig 1. RNA cleavage pathway and competitive inhibition by 3'-CMP at the active site.

Causality Behind the Lithium Salt Selection

Why choose the lithium salt over sodium, potassium, or free acid forms?

-

Enhanced Solubility : Nucleotide free acids often suffer from limited solubility in standard physiological buffers. The lithium salt form significantly increases aqueous solubility, enabling the preparation of the highly concentrated stock solutions (e.g., >100 mM) required for low-affinity inhibition studies or macromolecular crystallography[4].

-

Avoidance of Alternative RNA Conformations : RNA folding is highly dependent on monovalent and divalent cations. High concentrations of sodium or potassium can inadvertently drive ribozymes into misfolded kinetic traps or stabilize undesired secondary structures (e.g., G-quadruplexes). Lithium ions, having a smaller ionic radius and different hydration energy, can efficiently induce proper RNA folding without stabilizing these off-target structures, making Li⁺ the preferred monovalent background in many ribozyme assays[3].

Experimental Workflows & Protocols